1-Phenylbutane-1,2-dione

Descripción general

Descripción

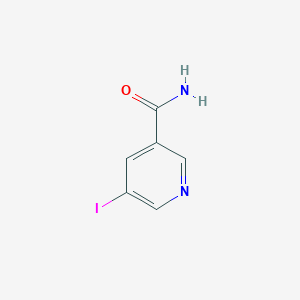

1-Phenylbutane-1,2-dione, also known as 1-Phenyl-1,2-butanedione, is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is also known by other names such as 1,2-Butanedione, 1-phenyl-, and ETHYLPHENYL .

Synthesis Analysis

The synthesis of 1-Phenylbutane-1,2-dione involves the interaction of 1-phenylbutane-1,3-dione and chalcones in the presence of a base . This process yields cyclic and unusual acyclic insertion products in ratios that depend on the substrate, catalyst, and reaction conditions .Molecular Structure Analysis

The molecular structure of 1-Phenylbutane-1,2-dione consists of 10 carbon atoms ©, 10 hydrogen atoms (H), and 2 oxygen atoms (O) . The InChI code for this compound is 1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis

1-Phenylbutane-1,2-dione has a molecular weight of 162.19 g/mol . It has a density of 1.073 g/cm3, a flash point of 92.545 °C, an enthalpy of vaporization of 48.295 kJ/mol, and a boiling point of 245.848 °C at 760 mmHg . It also has a surface tension of 38.793 dyne/cm and a polar surface area of 34.14 Å2 .Aplicaciones Científicas De Investigación

1. Protonation Studies

- Intramolecular Hydrogen Bonds: Studies on 1-phenylbutane-1,3-dione revealed insights into intramolecular hydrogen bonds and protonation dynamics when interacting with hydrogen bromide (HBr) in dibromodifluoromethane (Clark, Emsley, & Hibbert, 1989).

2. Chemical Synthesis and Tautomerism

- Synthesis of Metal Complexes: Research has been conducted on synthesizing and characterizing metal complexes, such as copper(II), using derivatives of 1-phenylbutane-1,2-dione as ligands (Kopylovich et al., 2011).

- Keto-Enol Tautomerization: The rate of keto-enol tautomerization in 1-phenylbutane-1,3-dione was studied using micellar systems, providing insights into the chemical dynamics of such transformations (Miyaka, Shigeto, & Teramoto, 1985).

3. Photostabilization and Photoisomerisation

- Photostabilization of Polymers: 1-Phenylbutane-1,3-dione has been shown to effectively photostabilize polyisoprene, a significant finding in polymer chemistry (Wu et al., 1991).

- Solvent Effects on Photoisomerisation: The photoisomerisation behavior ofderivatives of 1-phenylbutane-1,2-dione in various solvents has been studied, indicating a correlation between solvent dielectric constants and photoisomerisation kinetics (Ikeda et al., 2002).

4. Synthesis of Novel Compounds

- Creation of New Derivatives: Research involving 1-phenylbutane-1,3-dione has led to the synthesis of new thiophene and pyrazole derivatives with potential as antitumor agents (Fadda, Abdel‐Latif, & El-Mekawy, 2012).

- Insertion Products with Chalcones: The interaction of 1-phenylbutane-1,3-dione with chalcones has resulted in the synthesis of novel cyclic and acyclic insertion products, expanding the chemical versatility of β-diketones (Naghiyev et al., 2015).

5. Catalysis and Ligand Studies

- Ligand for Metal Complexes: Unsymmetrical tetradentate ketoenamines derived from β-diketones like 1-phenylbutane-1,3-dione have been studied for their potential in forming metal complexes, which could have implications in catalysis and materials science (Kwiatkowski et al., 1984).

6. Medicinal Chemistry and Biological Studies

- Synthesis of Biologically Active Compounds: 1-Phenylbutane-1,3-dione is used as a precursor in the synthesis of compounds evaluated for cytotoxicity against cancer cells, illustrating its importance in medicinal chemistry (Ejidike & Ajibade, 2015).

Safety And Hazards

Safety information for 1-Phenylbutane-1,2-dione indicates that it may cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Propiedades

IUPAC Name |

1-phenylbutane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWSGXNBGFLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277193 | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylbutane-1,2-dione | |

CAS RN |

3457-55-4 | |

| Record name | NSC1085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenyl-1,2-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKX2KUZ8HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)

![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)

![4-(3,4-Dichlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655233.png)

![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)

![4-Ethyl-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655235.png)

![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)

![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)

![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)